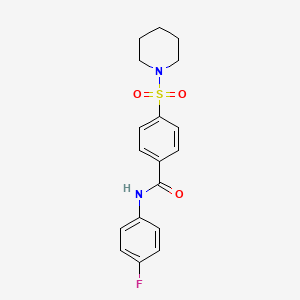

N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c19-15-6-8-16(9-7-15)20-18(22)14-4-10-17(11-5-14)25(23,24)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMGBEUUSUCFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps. One common method starts with the reaction of 4-fluoroaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a piperidine derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

Compound 2D216 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide ()

- Key Difference : Incorporates a thiazole ring linked to a dimethylphenyl group instead of the 4-fluorophenyl moiety.

- Activity : Enhances NF-κB signaling and potentiates cytokine production (e.g., IL-6, TNF-α) when combined with Toll-like receptor (TLR) adjuvants like LPS or MPLA .

- Significance : The thiazole ring may improve membrane permeability compared to the fluorophenyl group in the target compound.

Compound 5s : N-(furan-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide ()

Analogues with Sulfonamide Variations

PC945 : 4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide ()

- N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide () Key Difference: Substitutes piperidinylsulfonyl with a pyrimidine sulfamoyl group. Physicochemical Properties: Higher molecular weight (400.43 g/mol) and predicted pKa (7.16) compared to the target compound, suggesting altered solubility and ionization .

Analogues with Bioisosteric Replacements

Pharmacological and Functional Comparisons

Table 1: Key Features of N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide and Analogues

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Fluorophenyl Group : The 4-fluorophenyl substituent in the target compound may enhance metabolic stability by reducing oxidative metabolism, a feature shared with PC945’s difluorophenyl group .

- Piperidinylsulfonyl Moiety : This group likely improves solubility and target engagement through sulfonamide-mediated hydrogen bonding, as seen in analogs like 2D216 and compound 5s .

- Bioisosteric Replacements : Substituting the sulfonamide with heterocycles (e.g., imidazole, triazole) shifts activity toward anticancer or antifungal pathways, emphasizing the role of electronic and steric properties in target specificity .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core. A common approach includes:

- Step 1 : Sulfonylation of 4-fluorophenylamine with piperidine-1-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF).

- Step 2 : Coupling the sulfonamide intermediate with a substituted benzoyl chloride using coupling agents like HATU or DCC in DMF. Optimization requires careful control of solvent polarity (e.g., THF vs. DMF), temperature (room temp. to 80°C), and catalyst choice. Chromatographic techniques (HPLC, TLC) are critical for monitoring purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?

- NMR (¹H/¹³C) : Confirms the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and piperidinylsulfonyl moiety (δ 2.8–3.2 ppm for piperidine protons).

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and benzamide C=O (~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ≈ 375.12 g/mol) and fragmentation patterns .

Q. How is the compound’s solubility and stability assessed under varying experimental conditions?

- Solubility : Tested in polar (DMSO, water) and non-polar solvents (chloroform) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Evaluated via accelerated degradation studies (pH 1–13 buffers, 40–60°C) with LC-MS monitoring. The sulfonamide group is prone to hydrolysis under strongly acidic/basic conditions .

Q. What preliminary biological assays are used to screen for activity, and what targets are relevant?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential). The fluorophenyl and sulfonamide groups suggest affinity for ATP-binding pockets or allosteric enzyme sites .

Q. How are computational methods (e.g., molecular docking) applied to predict binding modes?

- Docking software (AutoDock, Schrödinger) : Models interactions with targets like EGFR or PARP-1.

- Pharmacophore mapping : Identifies critical hydrogen bonds (sulfonamide O with Arg residues) and hydrophobic interactions (fluorophenyl with enzyme pockets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s potency and selectivity?

- Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance metabolic stability.

- Piperidine substitution : Replace piperidine with morpholine to reduce off-target binding. SAR studies on analogous compounds show that bulkier substituents on the sulfonamide improve target specificity .

Q. What strategies resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies. For example, conflicting cytotoxicity data may arise from differential metabolite formation in hepatic microsomes .

Q. What mechanistic insights explain the compound’s dual activity (e.g., anticancer and anti-inflammatory)?

- Transcriptomic profiling : RNA-seq reveals downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and oncogenes (MYC).

- Protein interaction networks : Co-immunoprecipitation identifies binding partners like NF-κB or PI3K. The sulfonamide group may act as a zinc-binding motif, modulating metalloenzyme activity .

Q. How are reaction intermediates characterized to troubleshoot low synthetic yields?

- In situ monitoring : Use ReactIR to track intermediate formation (e.g., sulfonamide anion).

- Byproduct analysis : LC-MS identifies competing pathways (e.g., hydrolysis of the benzamide under acidic conditions). Poor yields in Step 1 often stem from incomplete sulfonylation due to moisture sensitivity .

Q. What advanced formulations (e.g., nanoparticles) enhance bioavailability for in vivo studies?

- Nanocrystal preparation : High-pressure homogenization to reduce particle size (<200 nm).

- Lipid-based carriers : Encapsulation in PEGylated liposomes improves plasma half-life. Pharmacokinetic studies in rodents show a 3-fold increase in AUC with nanoformulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.